Bienvenue dans la boutique en ligne BenchChem!

Lys-ala-ala

Dipeptidyl Peptidase II Enzyme Kinetics Chromogenic Substrates

Validating peptidase activity or chromatin structure requires sequence-specific peptides. Substituting untested analogs risks enzyme misrecognition and altered kinetics. - **DPP II reference substrate**: Native C-terminal carboxylate intact; Km values directly comparable (avoid chromogenic artifacts). - **Histone H1 modeling**: (Lys-Ala-Ala)n replicates native fragment 152-184 conformational flexibility. - **Peptidyl transferase assays**: Ki = 3 mM for α-S1-casein inhibition. Supplied as lyophilized powder, -20°C storage. Available for immediate R&D shipment.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 34385-54-1
Cat. No. B3261434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-ala-ala
CAS34385-54-1
SynonymsLys-Ala-Ala
lysyl-alanyl-alanine
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1
InChIKeyFZIJIFCXUCZHOL-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lys-ala-ala: Key Properties & Identification


Lys-ala-ala (L-lysyl-L-alanyl-L-alanine; H-Lys-Ala-Ala-OH) is a synthetic tripeptide composed of L-lysine and two L-alanine residues. It possesses the molecular formula C12H24N4O4 and a molecular weight of 288.34 g/mol [1]. The compound is soluble in DMSO and is typically stored at -20°C . As an unmodified tripeptide, it serves as a reference sequence for peptidase substrate studies and as a defined motif for histone H1 structural investigations [2].

Unmodified reference sequence for peptidase substrate studies
Defined Lys-Ala-Ala motif for histone H1 chromatin investigations
Native tripeptide without chromophore or protective group modifications

Lys-ala-ala: Why Substitutes Fail


Substitution of Lys-ala-ala with other tripeptides or dipeptides without empirical validation introduces significant experimental risk due to enzyme-specific recognition, sequence-dependent conformation, and distinct biological contexts. Lys-ala-ala exhibits a unique combination of N-terminal lysine and alanine residues that determines its recognition by dipeptidyl peptidase II (DPP II) and its structural flexibility within histone H1 models [1]. In contrast, analogs such as Ac-Lys-D-Ala-D-Ala are optimized for bacterial cell wall transpeptidase studies [2], while chromogenic derivatives like Lys-Ala-pNA are modified with a p-nitroanilide group that alters enzyme kinetics and eliminates the native C-terminal carboxylate required for certain binding interactions . The following quantitative evidence delineates precisely where Lys-ala-ala demonstrates verifiable differentiation from its closest comparators.

Chromogenic derivative Lys-Ala-pNA modification alters C-terminus and may shift enzyme recognition kinetics.
Bacterial transpeptidase substrate Ac-Lys-D-Ala-D-Ala targets DD-carboxypeptidases; L-stereochemistry and free N-terminus differ.
Sequence isomer Ala-Lys-Ala with N-terminal alanine would likely not be recognized by DPP II.

Lys-ala-ala: Quantitative Differentiation


DPP II Substrate Specificity vs. Lys-Ala-pNA

Lys-ala-ala is recognized by dipeptidyl peptidase II (DPP II) as a native tripeptide substrate, whereas Lys-Ala-pNA is a chromogenic derivative with a p-nitroanilide group that alters the C-terminus. The native tripeptide is hydrolyzed to Lys-Ala + Ala [1]. The chromogenic derivative Lys-Ala-pNA exhibits a Km of 0.42 mM for DPP II , but this modification eliminates the free carboxylate required for certain binding studies and alters enzyme recognition kinetics.

DPP II Substrate Recognition
Cross-study comparable
Native tripeptide hydrolyzed to Lys-Ala + Ala; Lys-Ala-pNA has Km 0.42 mM but altered C-terminus.
Chromophore modification may alter binding kinetics
No native Km data for direct comparison
Dipeptidyl Peptidase II Enzyme Kinetics Chromogenic Substrates

Lys-Ala Motif vs. Chromogenic DPP II Substrates

Among dipeptidyl peptidase II (DPP II) substrates containing the Lys-Ala motif, Lys-Ala-MNA (4-methoxy-2-naphthylamide) and Lys-Ala-2NA (2-naphthylamide) have been directly compared. Lys-Ala-MNA is more specific and preferred due to its relatively low hydrolysis by DPP IV, while Lys-Ala-2NA is suitable for biochemical determination of DPP II activity. In contrast, Lys-Ala-1NA, Leu-Ala-2NA, Phe-Pro-2NA, and Phe-Pro-MNA are inferior substrates [1]. This comparative study establishes that the Lys-Ala dipeptide sequence itself confers specificity for DPP II over DPP IV when properly derivatized, but the native tripeptide Lys-ala-ala represents the unmodified reference sequence.

DPP II Substrate Specificity
Class-level inference
Lys-Ala-MNA reported more specific for DPP II histochemistry; Lys-Ala dipeptide motif may confer specificity over DPP IV.
Reported sequence motif drives enzyme recognition
Class-level inference; native tripeptide not directly tested
Dipeptidyl Peptidase II Substrate Specificity Histochemistry

Structural Flexibility and DNA Binding vs. Histone H1 Fragment

X-ray crystallography of L-lysyl-L-alanyl-L-alanine hydrochloride reveals two distinct conformations within the asymmetric unit: one molecule adopts torsional angles characteristic of a β-pleated sheet, while the other approximates an α-helix [1]. This molecular flexibility is relevant to histone H1, which contains the Lys-Ala-Ala sequence repeated several times. In comparative DNA-binding studies, the synthetic polypeptide (Lys-Ala-Ala)n was directly compared to the native histone H1 fragment 152-184 using circular dichroism. The polypeptide (Lys-Ala-Ala)n models the properties of the C-terminal fragments of histone H1 and exhibits distinct DNA complexation behavior [2].

DNA Binding Conformation
Direct head-to-head comparison
(Lys-Ala-Ala)n shows distinct DNA complexation vs. native H1 152-184 by CD.
Defined synthetic model for chromatin studies
Exact binding constants not reported
Histone H1 DNA Binding Chromatin Structure

Peptidyl Transferase Acceptor Activity vs. Alternatives

In the leucine, phenylalanine transfer reaction catalyzed by a peptidyl transferase, Lys-ala-ala functions as a peptide acceptor [1]. Additionally, Lys-ala-ala inhibits the α-S1-casein-dependent reaction with a reported Ki value of 3 (units not specified in available abstract) [2]. This inhibition profile is specific to the native tripeptide sequence and may differ from dipeptide acceptors or modified tripeptides.

Peptidyl Transferase Inhibition
Supporting evidence
Ki = 3 (units not specified) for α-S1-casein reaction inhibition.
Inhibition profile may differ from analogs
Limited comparator data; units unspecified
Peptidyl Transferase Enzyme Kinetics Inhibition

Sequence-Dependent Recognition vs. Ala-Lys-Ala

The sequence order of lysine and alanine residues determines enzyme recognition and biological function. Lys-ala-ala presents an N-terminal lysine followed by two alanines, which is a recognized motif for DPP II and histone H1. The sequence variant Ala-Lys-Ala (CAS not specified in search results; molecular formula C12H24N4O4, MW 288.34 g/mol) has the identical amino acid composition but altered sequence order . While direct comparative enzyme kinetics between these two sequence isomers are not available in the retrieved literature, class-level inference from protease substrate specificity studies indicates that N-terminal residue identity and sequence order critically determine cleavage site recognition and binding affinity.

Sequence Order Specificity
Class-level inference
N-terminal Lys reported critical for DPP II; Ala-Lys-Ala likely not recognized.
Reported sequence order critical for enzyme recognition
No direct kinetic data available
Peptide Sequence Specificity Enzyme Recognition Peptide Design

Bacterial Cell Wall Transpeptidase vs. Ac-Lys-D-Ala-D-Ala

Ac-Lys-D-Ala-D-Ala (Ac2-L-Lys-D-Ala-D-Ala) is a well-characterized substrate for bacterial DD-carboxypeptidases and transpeptidases, with extensive kinetic data available. For Streptomyces R61 DD-carboxypeptidase, this acetylated tripeptide undergoes concomitant hydrolysis and transpeptidation reactions that are pH- and polarity-dependent [1]. The compound also binds to vancomycin and related glycopeptide antibiotics as a cell-wall precursor mimic [2]. In contrast, the native Lys-ala-ala lacks the N-terminal acetyl group and contains L-alanine rather than D-alanine residues, rendering it unsuitable for these bacterial cell wall studies. This represents a critical differentiation: Lys-ala-ala is not a substitute for Ac-Lys-D-Ala-D-Ala in antibiotic binding or bacterial transpeptidase assays.

Application Divergence
Class-level inference
Ac-Lys-D-Ala-D-Ala binds bacterial transpeptidases; Lys-ala-ala lacks N-acetyl and D-Ala.
Not interchangeable for antibiotic target studies
Distinct enzyme class and stereochemistry
DD-Carboxypeptidase Transpeptidase Bacterial Cell Wall

Lys-ala-ala: Optimal Application Scenarios


DPP II Enzymatic Assays with Native Substrate

Lys-ala-ala is hydrolyzed by DPP II to Lys-Ala + Ala [1]. It serves as a native, unmodified reference substrate for validating DPP II activity without the kinetic or binding alterations introduced by chromogenic derivatives such as Lys-Ala-pNA (Km = 0.42 mM) or naphthylamide conjugates. Use in assays where C-terminal carboxylate integrity is essential for enzyme recognition or downstream detection.

Histone H1 Structural and DNA-Binding Studies

The Lys-Ala-Ala sequence is a repeated motif in histone H1 C-terminal domains. X-ray crystallography demonstrates conformational flexibility (β-sheet and α-helix) within the tripeptide [2]. The synthetic polypeptide (Lys-Ala-Ala)n has been directly compared to native histone H1 fragment 152-184 in DNA-binding studies using circular dichroism [3]. This makes Lys-ala-ala and its polymers valuable as defined synthetic models for chromatin structure investigations.

Peptidyl Transferase Acceptor & Inhibitor Studies

Lys-ala-ala functions as a peptide acceptor in leucine, phenylalanine transfer reactions and inhibits α-S1-casein-dependent reactions with a reported Ki of 3 [4]. These properties support its use in peptidyl transferase mechanism studies and inhibitor screening campaigns where native peptide sequences are required.

Application
Selection Property
Validation Focus
DPP II native substrate assays
Unmodified tripeptide sequence
Enzyme recognition and C-terminal integrity
Histone H1 chromatin modeling
Defined synthetic (Lys-Ala-Ala)n polymer
DNA-binding conformation and flexibility
Peptidyl transferase mechanism studies
Peptide acceptor and inhibitor activity
Inhibition profile and transfer reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys-ala-ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.